molecular formula C15H15NO2S B14635427 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide CAS No. 56751-82-7

1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide

Cat. No.: B14635427
CAS No.: 56751-82-7
M. Wt: 273.4 g/mol
InChI Key: FLTJAWFJJYDDKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide typically involves the reaction of substituted benzaldehydes or benzophenones with sulfur and nitrogen-containing reagents . One common method includes the ortho-lithiation of benzaldehydes followed by cyclization to form the benzisothiazole ring . The reaction conditions often involve the use of strong bases such as n-butyllithium and subsequent treatment with sulfur-containing reagents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide undergoes various chemical reactions including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring structure. This gives it distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

56751-82-7

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

3,3-dimethyl-2-phenyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C15H15NO2S/c1-15(2)13-10-6-7-11-14(13)19(17,18)16(15)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

FLTJAWFJJYDDKO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2S(=O)(=O)N1C3=CC=CC=C3)C

Origin of Product

United States

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